molecular formula C21H17N3O3S2 B2563859 N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-58-1

N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2563859
CAS RN: 361469-58-1
M. Wt: 423.51
InChI Key: HDUWZNJSNFHWOI-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, also known as BZML, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML is a small molecule that belongs to the class of benzothiazole derivatives, which have been studied for their various biological activities.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and proteases, which are involved in cancer cell proliferation and survival. It has also been shown to modulate the expression of various genes involved in cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is believed to be due to its ability to inhibit multiple signaling pathways involved in cell growth and survival. This compound has also been shown to modulate the expression of various genes involved in oxidative stress and inflammation, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is its ability to selectively target cancer cells while sparing normal cells, which may reduce the risk of side effects associated with traditional chemotherapy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, including the optimization of its synthesis method and the development of more effective formulations for its delivery. Further studies are also needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. In addition, the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-aminobenzamide. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been studied for its neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage in vitro.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-14-10-12-15(13-11-14)29(26,27)24-17-7-3-2-6-16(17)20(25)23-21-22-18-8-4-5-9-19(18)28-21/h2-13,24H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUWZNJSNFHWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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